molecular formula C18H17BrO B2714724 (2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 196081-81-9

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B2714724
CAS No.: 196081-81-9
M. Wt: 329.237
InChI Key: JAJKSQUGVMNZJX-LFYBBSHMSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one ( 1449400-19-4) is a synthetic chalcone derivative with a molecular formula of C18H17BrO and a molecular weight of 329.24 g/mol . Chalcones are α,β-unsaturated ketones that form the core backbone of many flavonoids and are recognized as valuable scaffolds in medicinal chemistry and materials science . These compounds are extensively investigated for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties . The compound features an E-configured enone bridge (–CO—CH=CH–) linking a 4-bromophenyl ring and a 4-isopropylphenyl ring . This specific substitution pattern is of significant research interest, as the bromo and isopropyl functional groups can influence the compound's electronic properties, molecular packing, and interactions with biological targets . In research settings, this chalcone serves as a key intermediate in organic synthesis and is a crucial building block for developing new pharmaceutical candidates . Furthermore, chalcone derivatives are studied for their potential in materials science applications, such as organic semiconductors and non-linear optical (NLO) materials, due to their charge-transfer properties . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJKSQUGVMNZJX-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the aldol condensation reaction between 4-bromoacetophenone and 4-isopropylbenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours, followed by acidification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Iodophenyl derivatives.

Scientific Research Applications

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and propan-2-ylphenyl groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on chalcones significantly alter their physical and electronic properties. Below is a comparative analysis with key analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Findings References
Target Compound 4-Bromophenyl, 4-Isopropylphenyl C₁₆H₁₃BrO 301.18 Not reported Crystal packing dominated by C–H···O and π-π interactions
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Bromophenyl, 4-(Dimethylamino)phenyl C₁₇H₁₅BrNO 345.22 141–145 Higher dipole moment (6.23 D) and hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) than urea
(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one 4-Bromophenyl, 4-Methylphenyl C₁₆H₁₃BrO 301.18 Not reported Similar molecular weight but lower steric bulk than isopropyl analog
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 4-Chlorophenyl, 4-Isopropylphenyl C₁₆H₁₃ClO 256.73 Not reported Reduced halogen size (Cl vs. Br) lowers molecular weight and polarizability

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the analog from enhances nonlinear optical (NLO) properties, making it superior to urea in applications like frequency doubling . In contrast, the bromine (electron-withdrawing) in the target compound may reduce electron density at the ketone, affecting reactivity.

Computational and Spectroscopic Insights

  • DFT Studies: The dimethylamino-substituted chalcone () has a smaller HOMO-LUMO gap (3.2 eV) than urea, correlating with higher polarizability. The target compound’s isopropyl group may increase the gap slightly due to reduced conjugation .
  • Spectroscopic Data: IR and NMR spectra of the target compound are expected to show ν(C=O) ~1670 cm⁻¹ and δ(Ar-H) ~7.5–8.0 ppm, consistent with chalcone derivatives .

Biological Activity

The compound (2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one , also known as a bromochalcone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrOC_{15}H_{13}BrO, with a molecular weight of approximately 287.15 g/mol. The compound features a bromophenyl group and a propan-2-ylphenyl group linked by a prop-2-en-1-one moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing it to modulate the activity of specific proteins involved in cellular processes.

Key Mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may have antimicrobial effects against various pathogens.
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines like MCF-7.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on MCF-7 cells demonstrated significant inhibitory effects on cell viability. The compound exhibited an IC50 value indicating potent anticancer activity compared to standard chemotherapeutics such as doxorubicin.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712.5
DoxorubicinMCF-710.0

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens, showcasing its potential as an antimicrobial agent.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized several chalcone derivatives, including this compound. These derivatives were evaluated for their anticancer properties against various cell lines, indicating a structure–activity relationship where the presence of bromine significantly enhanced biological activity.
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential for therapeutic applications in oncology.

Q & A

Basic: What synthetic methodologies are most effective for preparing (2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one?

The Claisen-Schmidt condensation is the primary method for synthesizing this chalcone derivative. It involves reacting 4-bromoacetophenone with 4-isopropylbenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/methanol). Key parameters include:

  • Temperature : Room temperature or slight heating (40–60°C) to accelerate enolate formation .
  • Solvent choice : Polar protic solvents (e.g., ethanol) improve reaction homogeneity and yield .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate) is recommended to isolate the (2E)-isomer selectively .

Advanced: How can reaction conditions be optimized to minimize stereoisomer byproducts?

The (2E)-configuration dominates due to thermodynamic stability, but minor (2Z)-isomers may form. Optimization strategies include:

  • Base selection : Strong bases (e.g., LDA) favor enolate formation, reducing side reactions .
  • Catalytic additives : Microwave-assisted synthesis or phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency and stereoselectivity .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic (E)-product, while higher temperatures may equilibrate isomers .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR :
    • ¹H NMR : Look for α,β-unsaturated ketone protons (δ 7.5–8.0 ppm for enone protons) and distinct aryl group splitting patterns .
    • ¹³C NMR : Carbonyl carbon at ~190 ppm confirms the enone system .
  • IR : Strong C=O stretch (~1650 cm⁻¹) and C-Br absorption (~550 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking, halogen bonding) .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

The 4-bromophenyl group enhances lipophilicity and electron-withdrawing effects, influencing binding to biological targets. Comparative studies with chloro/fluoro analogs reveal:

  • Antimicrobial activity : Bromine’s larger atomic radius improves membrane penetration but may reduce solubility .
  • Apoptotic pathways : Brominated derivatives show higher cytotoxicity in cancer cell lines (e.g., MCF-7) due to enhanced DNA intercalation .
  • Data contradictions : Variability in IC₅₀ values across studies may arise from assay conditions (e.g., DMSO concentration affecting compound stability) .

Basic: What are the primary applications of this compound in material science?

  • Nonlinear optics (NLO) : The conjugated π-system and bromine’s polarizability make it suitable for second-harmonic generation (SHG) studies .
  • Polymer precursors : The enone moiety facilitates crosslinking in photoresponsive polymers .
  • Crystal engineering : Halogen bonds (C–Br⋯O) stabilize supramolecular architectures, useful in designing functional materials .

Advanced: How can computational methods predict this compound’s reactivity or bioactivity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on enzymes like COX-2 or topoisomerase II .
  • DFT calculations : Predicts charge distribution, HOMO-LUMO gaps (~4.5 eV), and regioselectivity in electrophilic substitutions .
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial IC₅₀ data to guide analog design .

Basic: What challenges arise in resolving crystal structure data for this compound?

  • Disorder in aromatic rings : Common due to rotational flexibility; refine using restraints or constraints in software like SHELXL .
  • Halogen bonding ambiguity : C–Br⋯O interactions require high-resolution data (≤ 0.8 Å) to distinguish from van der Waals contacts .
  • Polymorphism : Solvent choice (e.g., DMF vs. ethanol) may yield different crystal forms (e.g., monoclinic vs. triclinic) .

Advanced: How can contradictory biological data be reconciled across studies?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic stability : Evaluate compound degradation in culture media via HPLC-MS to confirm active species .
  • Synergistic effects : Co-administered reagents (e.g., efflux pump inhibitors) may unmask activity in resistant strains .

Basic: What safety protocols are essential when handling this compound?

  • Toxicity : Limited in vivo data; assume cytotoxicity and use PPE (gloves, goggles) .
  • Waste disposal : Halogenated waste must be segregated and incinerated in approved facilities .
  • Stability : Store desiccated at –20°C to prevent hydrolysis of the enone group .

Advanced: What strategies enhance enantiomeric purity in derivatives of this compound?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during Claisen-Schmidt condensation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
  • Chiral chromatography : Pirkle-type columns resolve enantiomers post-synthesis .

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